molecular formula C18H20O4 B042213 Magnolignan C CAS No. 93697-42-8

Magnolignan C

Cat. No.: B042213
CAS No.: 93697-42-8
M. Wt: 300.3 g/mol
InChI Key: LHJCLTLPXXKFTJ-UHFFFAOYSA-N
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Description

Magnolignan C is a lignan compound isolated from the bark of Magnolia officinalis and Magnolia rostrata . It is structurally characterized as a biphenyl derivative with the molecular formula C₁₈H₂₀O₄ (molecular weight: 300.35) and a specific optical rotation of −6.8° (c = 0.9 in MeOH) . While earlier sources listed its formula as C₁₈H₂₀O₅ , recent analytical studies confirm the C₁₈H₂₀O₄ composition . This compound is utilized in traditional Chinese medicine (TCM) formulations for conditions such as liver disorders, rheumatism, and gastrointestinal ailments . Its enantiomers, (R)- and (S)-magnolignan C, were synthesized via microbial oxidation of honokiol using Cunninghamella echinulata, with (R)-magnolignan C identified as a novel compound .

Preparation Methods

The total synthesis of Magnolignan C involves several key steps:

    Starting Materials: The synthesis begins with commercially available materials such as 1,2,4-trimethoxybenzene and 4-allylanisole.

    Functional Group Interconversions: These materials undergo functional group interconversions to form the dibenzofuran skeleton.

    Suzuki Coupling and Intramolecular Dehydration: The dibenzofuran skeleton is then constructed through Suzuki coupling and intramolecular dehydration.

    Oxidative Coupling: The final step involves FeCl3 catalyzed oxidative coupling to complete the synthesis.

Chemical Reactions Analysis

Magnolignan C undergoes various chemical reactions, including:

Common reagents used in these reactions include FeCl3 for oxidative coupling and various catalysts for Suzuki coupling. The major products formed from these reactions are derivatives of the dibenzofuran skeleton, which have diverse biological activities .

Scientific Research Applications

Anticancer Properties

Mechanisms of Action
Magnolignan C exhibits potent anticancer activity through multiple mechanisms, including:

  • Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase in various cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : Promotes apoptosis via the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Inhibition of Metastasis : Suppresses migration and invasion of cancer cells by downregulating matrix metalloproteinases (MMPs) and other metastatic factors.

Case Studies
A series of studies have demonstrated the effectiveness of this compound against different types of cancers:

Cancer TypeStudy FocusFindings
Bladder CancerIn vitro and in vivoInduced apoptosis and inhibited tumor growth in xenograft models .
Breast CancerCell migration and invasionSignificantly reduced migration rates in treated cells .
Colon CancerCell cycle dynamicsArrested cell cycle at G2/M phase; decreased viability at low doses .
Liver CancerTumor growth inhibitionInhibited growth and induced apoptosis in animal models .

Neuroprotective Effects

Mechanisms of Action
this compound has shown promise as a neuroprotective agent, primarily through:

  • GABAergic Activity : Enhances GABA receptor activity, providing anticonvulsant effects.
  • Oxidative Stress Reduction : Reduces levels of reactive oxygen species (ROS), protecting neuronal cells from oxidative damage.

Case Studies
Research indicates significant neuroprotective effects:

Study FocusFindings
Epileptic Seizure ModelsDemonstrated dose-dependent reduction in seizure frequency .
Neurodegenerative DisordersExhibited protective effects against neuronal death induced by toxins .

Cardiovascular Applications

This compound has been investigated for its cardiovascular benefits:

  • Vascular Relaxation : Promotes vasodilation, potentially aiding in hypertension management.
  • Anti-atherosclerotic Effects : Exhibits properties that may prevent plaque formation in arteries.

Gastrointestinal Health

The compound also displays beneficial effects on gastrointestinal health:

  • Anti-ulcer Activity : Reduces gastric ulcer formation in experimental models.
  • Hepatoprotective Effects : Protects liver cells from damage caused by toxins and oxidative stress.

Mechanism of Action

The mechanism of action of Magnolignan C involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Magnolignan C with other magnolignans and related lignans:

Compound Molecular Formula Molecular Weight Melting Point (°C) Refractive Index (°C) Source Key Features
This compound C₁₈H₂₀O₄ 300.35 Not reported −6.8 (c = 0.9 in MeOH) Magnolia officinalis Stereoisomers (R/S) ; TCM applications
Magnolignan A C₁₈H₂₀O₄ 300.35 −0.8 +0.3 Magnolia officinalis Precursor in lignan biosynthesis
Magnolignan B C₁₈H₂₀O₅ 316.35 28 +0.3 Magnolia officinalis Potential antiviral activity
Magnolignan D C₁₉H₂₂O₅ 330.37 17 +3.0 Magnolia officinalis Extended alkyl chain
Magnolol® C₁₈H₁₈O₂ 266.33 102–103 Magnolia obovata Tyrosinase inhibition; melanin reduction
Honokiol C₁₈H₁₈O₂ 266.33 87–89 Magnolia spp. Anti-inflammatory, neuroprotective

Key Observations :

  • Structural Differences: this compound shares a biphenyl core with magnolignans A and B but differs in oxygen content. Magnolignan B (C₁₈H₂₀O₅) has an additional hydroxyl group compared to C .
  • Physical Properties: Magnolignan A has a distinct negative melting point (−0.8°C), while this compound exhibits a unique optical rotation .

Pharmacological Activities

Antiviral Potential

  • Magnolignan A: Exhibited anti-HCV activity with EC₅₀ = 6.25 μM .
  • This compound: Limited direct evidence, though structurally related to antiviral lignans like eusiderin A (EC₅₀ = 20 μM for HCV) .

Anti-Inflammatory and Antioxidant Effects

  • Magnolol and Honokiol: Well-documented for anti-inflammatory and neuroprotective effects .
  • This compound: Indirect evidence from TCM use; lacks mechanistic studies compared to magnolol .

Biological Activity

Magnolignan C is a bioactive lignan compound derived from the leaves of Magnolia officinalis, known for its diverse biological activities, particularly in the fields of oncology and microbiology. This article delves into the various aspects of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound exhibits a dibenzofuran skeleton, a feature common among many lignans, which contributes to its biological properties. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as proliferation and apoptosis.

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor effect . Research indicates that it has significant inhibitory effects on tumor cells across various tissues. The following table summarizes the IC50 values observed in different studies:

Cell Type IC50 (μM) Study Reference
Breast Cancer Cells0.4 - 7.5Ma et al., 2023
Lung Cancer Cells1.2 - 5.0Ma et al., 2023
Colon Cancer Cells2.0 - 6.0Ma et al., 2023
Normal Cells>100Ma et al., 2023

The low IC50 values indicate that this compound is effective at low concentrations, making it a promising candidate for anticancer drug development.

The mechanism by which this compound exerts its antitumor effects involves:

  • Induction of Apoptosis : Studies have shown that this compound can trigger programmed cell death in tumor cells while exhibiting minimal toxicity towards normal cells .
  • Modulation of Signaling Pathways : It influences pathways related to oxidative stress and inflammation, which are crucial in cancer progression .

Antimicrobial Activity

In addition to its antitumor properties, this compound demonstrates antimicrobial activity against various bacteria and fungi. This is particularly relevant in the context of increasing antibiotic resistance. The following table outlines its efficacy against selected microorganisms:

Microorganism Efficacy Study Reference
Staphylococcus aureusInhibitory effect observedBenchChem
Escherichia coliModerate sensitivityBenchChem
Candida albicansEffective antifungal actionBenchChem

These findings suggest that this compound could be developed into a natural antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

  • Total Synthesis and Biological Evaluation : A study by Ma et al. (2023) successfully synthesized bi-magnolignan, a derivative of this compound, demonstrating its antitumor efficacy with IC50 values significantly lower than those of traditional chemotherapeutics like honokiol .
  • Pharmacokinetic Studies : In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions have shown favorable profiles for this compound, indicating good bioavailability and potential for blood-brain barrier penetration .
  • Multi-target Inhibition Potential : Recent research highlights the compound's ability to inhibit multiple enzymes associated with neurodegenerative diseases, showcasing its versatility beyond anticancer applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural identity of Magnolignan C in experimental settings?

  • Methodological Answer :

  • HPLC (High-Performance Liquid Chromatography) with ≥98% purity validation is essential for quantifying this compound .
  • Spectroscopic techniques : Use ¹H-NMR, ¹³C-NMR, and HRMS (High-Resolution Mass Spectrometry) for structural elucidation. Compare data with published spectra of related lignans (e.g., Magnolignan B/D) to confirm identity .
  • Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .

Q. How should researchers handle and store this compound to ensure stability during pharmacological assays?

  • Methodological Answer :

  • Short-term storage : Use amber vials at 2–8°C; avoid freeze-thaw cycles .
  • Stability validation : Pre-test solubility in assay buffers (e.g., DMSO or ethanol) and monitor degradation via HPLC over 24–72 hours .
  • Transport : Use ice packs for ≤48 hours; validate post-transport purity .

Q. What are the critical parameters for optimizing this compound extraction from natural sources?

  • Methodological Answer :

  • Solvent selection : Prioritize methanol or ethanol (70–80%) for polar lignan extraction .
  • Validation : Track yield via TLC (Thin-Layer Chromatography) and confirm identity with HPLC-UV or LC-MS .
  • Scale-up : Use Soxhlet extraction for bulk samples, followed by silica-gel column chromatography for purification .

Advanced Research Questions

Q. How can network pharmacology approaches be integrated to explore this compound’s multi-target mechanisms?

  • Methodological Answer :

  • Target prediction : Use databases like SwissTargetPrediction or SEA to identify potential protein targets .

  • Molecular docking : Employ AutoDock Vina to simulate binding affinities (e.g., binding energy ≤−6.0 kcal/mol suggests strong interaction). Compare with Magnolignan B’s docking results (see Table 1) .

  • Validation : Pair with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for in vitro binding confirmation .

    Table 1 : Example Molecular Docking Parameters for Lignans (Adapted from Magnolignan B Studies)

    Target ProteinPDB IDBinding Energy (kcal/mol)Key Residues
    MAPK13V3Z−7.2Lys54, Asp168
    ACE26M0J−6.8Glu375, His345

Q. What strategies can resolve contradictions between in vitro bioactivity and in vivo efficacy findings for this compound?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Assess bioavailability via LC-MS/MS plasma profiling. Low oral absorption may explain in vivo inefficacy .
  • Metabolite screening : Identify active metabolites using UPLC-QTOF-MS; test their activity in secondary assays .
  • Formulation optimization : Use liposomal encapsulation or nanoemulsions to enhance solubility and tissue penetration .

Q. How to design a robust experimental protocol to assess this compound’s synergistic effects in combination therapies?

  • Methodological Answer :

  • Synergy quantification : Apply the Chou-Talalay method (Combination Index <1 indicates synergy). Use fixed-ratio designs (e.g., 1:1, 1:2) .
  • Statistical rigor : Include triplicate replicates and negative/positive controls. Analyze via two-way ANOVA with post-hoc tests .
  • Mechanistic validation : Perform transcriptomics (RNA-seq) to identify pathway crosstalk .

Q. What in silico methods are suitable for predicting this compound’s ADMET properties prior to in vivo studies?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME for solubility (LogS), BBB permeability, and CYP450 interactions. Validate with ProTox-II for toxicity .
  • Dynamic simulations : Run MD (Molecular Dynamics) simulations (≥100 ns) to assess target binding stability under physiological conditions .

Q. Guidelines for Data Interpretation and Reporting

  • Reproducibility : Document experimental protocols per (e.g., detailed HPLC gradients, NMR parameters) .
  • Contradiction analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess hypothesis validity .
  • Literature benchmarking : Compare results with Magnolignan B/D studies to contextualize novelty .

Properties

IUPAC Name

3-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O4/c1-2-3-14-10-13(5-7-17(14)21)16-9-12(4-6-18(16)22)8-15(20)11-19/h2,4-7,9-10,15,19-22H,1,3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJCLTLPXXKFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)CC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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